E11Q Substitution Ablates Complement C1 Activation Seen with Wild-Type Aβ
The E11Q mutation is a key component of a double mutant (D7N, E11Q) in Aβ(1-42) that completely abolishes the peptide's ability to activate the C1 complex of the classical complement pathway, a function observed in wild-type Aβ(1-42) fibrils. This differential activity maps the C1 binding site to the acidic N-terminal region where this residue resides [1].
| Evidence Dimension | C1 Complex Activation |
|---|---|
| Target Compound Data | [Gln11]-beta-Amyloid (1-28) (as part of the Aβ1-42 D7N, E11Q double mutant): No C1 activation. |
| Comparator Or Baseline | Wild-type Aβ(1-42) fibrils: Triggers direct C1 activation. |
| Quantified Difference | Binary outcome: Activation (WT) vs. No Activation (D7N, E11Q mutant). |
| Conditions | In vitro assay using C1 reconstituted from purified human C1q, C1r, and C1s, in the presence of C1 inhibitor. |
Why This Matters
For research into neuroinflammatory mechanisms in Alzheimer's disease, the E11Q variant is essential as a negative control to dissect complement-dependent pathology, a function not achievable with the wild-type peptide.
- [1] Tacnet-Delorme, P., et al. (2001). Beta-amyloid fibrils activate the C1 complex of complement under physiological conditions: evidence for a binding site for A beta on the C1q globular regions. J Immunol, 167(11), 6374-81. View Source
